Triethoxyvinylsilane (TEVS), also known as Vinyltriethoxysilane, is an organosilicon compound with the formula C8H18O3Si (or (C2H5O)3SiCH=CH2) PubChem: . It is a colorless liquid that finds applications in various scientific research fields due to its unique properties. Here's a breakdown of its key applications:
TEVS acts as a monomer and comonomer in the synthesis of various polymers. Its vinyl group allows for polymerization reactions, while the ethoxysilyl groups can undergo hydrolysis and condensation, leading to crosslinking Wikipedia: en.wikipedia.org/wiki/Vinyltriethoxysilane. This bifunctionality makes TEVS a valuable building block for:
The hydrolyzable ethoxysilyl groups in TEVS react with moisture to form silanol (Si-OH) groups. These silanol groups can then condense with themselves or with other silanol-containing materials, leading to the formation of strong covalent bonds American Chemical Society. This crosslinking ability makes TEVS useful for:
Vinyltriethoxysilane is an organosilicon compound represented by the molecular formula . It appears as a colorless liquid and is classified as a bifunctional silane due to the presence of both a vinyl group and hydrolytically sensitive ethoxysilyl groups. This unique structure allows it to act as a crosslinking agent in various chemical processes, enhancing the mechanical and chemical properties of materials it interacts with .
The mechanism of action of TEVS depends on the specific application. As a coupling agent, TEVS bridges organic and inorganic materials through siloxane bond formation between the hydrolyzed ethoxysilane groups and the inorganic surface []. In adhesion promotion, TEVS improves the adhesion between dissimilar materials by creating a compatible interface via siloxane bonds.
TEVS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the eyes, skin, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling TEVS.
Several methods exist for synthesizing vinyltriethoxysilane:
Vinyltriethoxysilane's dual functionality allows it to effectively bond organic and inorganic materials while providing unique cross-linking capabilities that enhance material performance in various applications.
Interaction studies involving vinyltriethoxysilane often focus on its role as a coupling agent. For instance, research has demonstrated that modifying polymer surfaces with this silane enhances compatibility with inorganic fillers, leading to improved mechanical properties and reduced microvoid formation in composites . Additionally, studies have explored its effectiveness in promoting adhesion between dissimilar materials, such as polymers and glass fibers.
Vinyltriethoxysilane is manufactured almost exclusively by catalytic hydrosilylation of acetylene with triethoxysilane. The reaction is exothermic and highly selective when platinum complexes are employed. Commercial plants typically operate in the liquid phase between ninety and one-hundred-thirty degrees Celsius under mild pressure (thirty to fifty kilopascals). Using chloroplatinic acid as the homogeneous catalyst gives isolated yields above ninety percent while suppressing the dimeric by-product bis(triethoxysilyl)ethane [1] [2]. Continuous vapour-phase reactors equipped with silica-supported tetraammineplatinum(II) chloride permit solvent-free operation and facile platinum recovery; selectivities remain above eighty percent at one-hundred-twenty to one-hundred-eighty degrees Celsius, reducing catalyst losses that can otherwise account for up to thirty percent of product cost [3] [4].
Alternative routes exist but are less common industrially. Vinyltrichlorosilane formed by direct addition of trichlorosilane to acetylene can be alcoholised with anhydrous ethanol to give vinyltriethoxysilane in eighty-five to ninety percent yield [1]. Laboratory studies also demonstrate a one-pot, gas-phase addition of acetylene to triethoxysilane over phosphine-modified platinum catalysts at two-hundred to two-hundred-forty degrees Celsius, delivering more than ninety percent of the desired product while minimising positional isomers [2].
Feedstocks | Catalyst system | Temperature (°C) | Pressure (kPa) | Reactor mode | Isolated yield (%) | Reference |
---|---|---|---|---|---|---|
Triethoxysilane + acetylene | Chloroplatinic acid in liquid phase | 90–130 | 30–50 | Stirred liquid | 82–94 [1] [2] | |
Triethoxysilane + acetylene | Silica-supported tetraammineplatinum(II) chloride | 120–180 | ≈101 | Fixed-bed vapour | 80–92 [3] | |
Vinyltrichlorosilane + ethanol | Acid-catalysed alcoholysis | 70–85 | Ambient | Liquid | 85–90 [1] | |
Triethoxysilane + acetylene | Phosphine-modified platinum, gas phase | 200–240 | 30–35 | Tubular vapour | >90 [2] |
The three hydrolysable ethoxy groups of vinyltriethoxysilane enable sol-gel conversion to hybrid silica networks while the pendant vinyl group preserves organic reactivity. Under strongly acidic, water-rich conditions the initial hydrolysis generates linear oligomers that coil and subsequently branch; small-angle X-ray scattering combined with persistent-chain modelling shows coil formation dominates until branching probability rises, producing non-randomly branched macromolecules. The apparent activation energy for this structural evolution is twenty-one ± one kilojoules per mole [5].
In contrast, rapid acid hydrolysis followed by base-initiated condensation yields highly condensed agglomerates whose growth kinetics follow reaction-limited cluster–cluster aggregation. Vinyltriethoxysilane sols do not gel alone because the trifunctional centre leads to insufficient cross-link density, but incorporation of a tetra-functional precursor such as tetraethoxysilane restores a three-dimensional network. Nuclear magnetic resonance and small-angle X-ray scattering measurements assign a fractal dimension of 1.9 to the growing clusters, and the characteristic cluster size increases linearly with time [6].
Hydrolysis/condensation regime | pH control | Temperature (K) | Gelation outcome | Dominant morphology | Kinetic/energetic findings | Reference |
---|---|---|---|---|---|---|
Acid (pH ≈ 2) → Base (pH ≈ 11) | Two-step | 298–333 | No macroscopic gel; viscous sol | Initially linear chains, later branched coils | Activation energy 21 ± 1 kJ mol⁻¹ [5] | |
Rapid acid hydrolysis, water excess | pH ≈ 1 | 298 | No gel (trifunctional only) | Highly condensed oligomers | Logarithmic time dependence of condensation [6] | |
Acid hydrolysis with tetraethoxysilane co-monomer | pH ≈ 1 then base | 298 | Clear, crack-free gels | Hybrid silica–vinyl network | Fractal dimension 1.9; reaction-limited aggregation [6] |
These findings underpin current coating and aerogel formulations, where adjusting precursor ratios, solvent exchange media and ageing temperature prevents structural collapse and preserves porosity in surfactant-free systems [7].
Because the vinyl group remains available for radical addition, vinyltriethoxysilane can be incorporated into diverse organic polymers, providing in-situ cross-linkable alkoxysilane sites. Free-radical solution copolymerisation with styrene illustrates the chemistry: feeding styrene to vinyltriethoxysilane in a two-to-three molar ratio at seventy degrees Celsius with azobisisobutyronitrile initiator affords random copolymers whose vinyltriethoxysilane content (by proton nuclear magnetic resonance) ranges from four to eleven mole percent. The number-average molecular weight measured by gel permeation chromatography rises from twenty-six-thousand to one-hundred-sixty-three-thousand grams per mole when the vinyltriethoxysilane fraction is lowered, indicating significant chain-transfer by the silane units [8]. Subsequent hydrolysis–condensation with dimethyldimethoxysilane generates star-shaped polystyrene terminated by polydimethylsiloxane arms; water-contact angles of up to one-hundred-nine degrees demonstrate surface hydrophobisation without resorting to living-radical techniques [8].
Industrial wire-and-cable insulation relies on copolymerising small amounts (typically one to five weight percent) of vinyltriethoxysilane with ethylene. Moisture-curing of the extruded material forms siloxane cross-links that raise heat resistance and creep strength while maintaining electrical insulation [9].
Co-monomer | Polymerisation route | Feed molar ratio | Incorporated vinyltriethoxysilane (mol %) | Number-average molecular weight (g mol⁻¹) | Notable properties after condensation | Reference |
---|---|---|---|---|---|---|
Styrene | Thermally initiated free-radical solution | 2:3 | 11 | 26 000 | Hydrophobic surface (contact angle 109°) after siloxane formation [8] | |
Styrene | Thermally initiated free-radical solution | 4:1 | 4 | 163 000 | Roughened micro-phase-separated films; contact angle 101° [8] | |
Ethylene | High-pressure radical copolymerisation (commercial) | ≈ 97:3 | 1–5 wt % | Not disclosed | Moisture-curable cross-linked polyethylene with enhanced mechanical strength [9] |
Flammable;Irritant